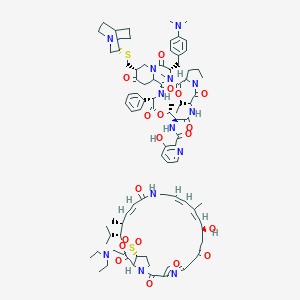
1,4-Difluorobenzene
Overview
Description
1,4-Difluorobenzene is a clear colorless to light yellow liquid . It is used in the production of prepolymers containing Polyoxymethylene block . The molecular formula is C6H4F2 and the molecular weight is 114.0928 .
Synthesis Analysis
The synthesis of 1,4-Difluorobenzene starts with the nitration of 1,4-difluorobenzene, a relatively expensive starting material, followed by reduction, diazatization in the presence of tetrafluoroboric acid and thermally decomposing the resulting salt at 150°C to obtain the desired 1,2,4-trifluorobenzene .Molecular Structure Analysis
The molecular structure of 1,4-Difluorobenzene is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C6H4F2/c7-5-1-2-6(8)4-3-5/h1-4H .Chemical Reactions Analysis
1,4-Difluorobenzene is relatively chemically inert and weakly coordinating . It has a relatively high dielectric constant and is a weakly coordinating for metal complexes, in contrast to acetonitrile, DMSO, and DMF .Physical And Chemical Properties Analysis
1,4-Difluorobenzene has a density of 1.11 g/mL at 25 °C (lit.), a melting point of -13 °C (lit.), a boiling point of 88-89 °C (lit.), and a flash point of 36°F . It is also highly flammable .Scientific Research Applications
Organic Solar Cells
1,4-Difluorobenzene has been used as a low boiling-point and low-cost additive to optimize the morphology of the active layer in organic solar cells (OSCs). This application aims to improve the efficiency and stability of OSCs while reducing costs .
Electrochemical Analysis
This compound serves as a solvent in the electrochemical studies of transition metal complexes due to its high dielectric constant and chemical inertness .
Ionization Technique in Mass Spectrometry
It has been utilized as a dopant to ionize organic species present in coal samples using atmospheric pressure photoionization coupled with mass spectrometry (APPI-MS) .
Prepolymer Production
1,4-Difluorobenzene is involved in the production method for prepolymers containing Polyoxymethylene block, which is significant in polymer chemistry .
Laser-Induced Fluorescence (LIF) Tracer
As an aromatic tracer, it is promising for determining concentration, temperature, and O2 partial pressure in mixing gas flows based on LIF. Knowledge of its absorption and fluorescence properties is essential for signal quantification .
Safety and Hazards
1,4-Difluorobenzene is highly flammable and poses a severe fire hazard when exposed to heat, flame, and/or oxidizers . Vapors may travel a considerable distance to the source of ignition. On combustion, it may emit toxic fumes of carbon monoxide (CO) . It is advised to keep away from heat/sparks/open flames/hot surfaces, keep the container tightly closed, and take precautionary measures against static discharge .
Mechanism of Action
Target of Action
1,4-Difluorobenzene, also known as para-Difluorobenzene, is a simple aromatic compound . It is often used as a solvent in various chemical reactions .
Mode of Action
The mode of action of 1,4-Difluorobenzene is primarily through its physical properties. As a solvent, it can dissolve other substances and facilitate chemical reactions . .
Biochemical Pathways
As a solvent, it may interact with a wide range of biochemical compounds, but these interactions are likely to be non-specific and dependent on the particular chemical context .
Result of Action
As a solvent, it may facilitate various chemical reactions, but its direct effects on cells and molecules are likely to be minimal .
properties
IUPAC Name |
1,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2/c7-5-1-2-6(8)4-3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGUFLJIAFISSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075432 | |
| Record name | 1,4-Difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with a pungent aromatic odor; [Merck Index] Colorless liquid; [MSDSonline] | |
| Record name | 1,4-Difluorobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8516 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,4-Difluorobenzene | |
CAS RN |
540-36-3 | |
| Record name | 1,4-Difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=540-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Difluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-DIFLUOROBENZENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10286 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.949 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-DIFLUOROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9FQ2EF0Z6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,4-difluorobenzene?
A1: 1,4-Difluorobenzene has a molecular formula of C6H4F2 and a molecular weight of 114.09 g/mol. []
Q2: What spectroscopic techniques are useful for characterizing 1,4-difluorobenzene?
A2: Several spectroscopic techniques provide insights into the structure and properties of 1,4-difluorobenzene:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is particularly useful for studying fluorine-fluorine coupling constants and analyzing the effects of substituents on the aromatic ring. [, , , , , , ]
- Infrared (IR) Spectroscopy: Provides information about molecular vibrations and rotational constants, enabling analysis of band contours and PR separations. [, ]
- UV-Vis Spectroscopy: Used to determine the HOMO-LUMO gap and study electronic transitions within the molecule. [, ]
- Raman Spectroscopy: Femtosecond Raman rotational coherence spectroscopy can determine accurate gas-phase rotational constants. []
Q3: How does 1,4-difluorobenzene behave as a solvent in ionic liquid systems?
A3: Studies show that the solubility of 1,4-difluorobenzene in ionic liquids correlates with its dipolar and quadrupolar moments, leading to charge-induced structuring of ionic liquid ions around the 1,4-difluorobenzene molecules. This structuring can be analyzed using NMR techniques and molecular dynamics simulations. []
Q4: What is the significance of 1,4-difluorobenzene in studying "magic mixtures" for NMR?
A4: Researchers have used 1,4-difluorobenzene as a biaxial apolar solute to understand the anisotropic intermolecular potential in nematic solvents, including the "magic mixture" comprising 55 wt% ZLI1132 and EBBA. These studies provide valuable information about solute-solvent interactions and molecular orientation. []
Q5: How does 1,4-difluorobenzene react in rhodium-catalyzed substitution reactions with disulfides?
A5: 1,4-Difluorobenzene undergoes substitution reactions with disulfides in the presence of a rhodium catalyst (RhH(PPh3)4) and 1,2-bis(diphenylphosphino)benzene. These reactions, which proceed with high selectivity for the para position, are valuable for synthesizing aryl sulfides. []
Q6: How is computational chemistry used to study 1,4-difluorobenzene?
A6: Computational methods such as density functional theory (DFT) are employed for various purposes:
- Structure Optimization: Determining the most stable conformations of 1,4-difluorobenzene and its complexes. [, , ]
- Calculating Spectroscopic Properties: Predicting NMR chemical shifts, vibrational frequencies, and electronic transitions. [, , ]
- Investigating Reaction Mechanisms: Studying transition states, activation energies, and reaction pathways, for example, in the [, ]-metallotropic shift observed in rhenium complexes. []
- Studying Noncovalent Interactions: Analyzing hydrogen bonding and electrostatic interactions in complexes with molecules like hydrogen cyanide. []
Q7: How does fluorination impact the properties and reactivity of benzene derivatives?
A7: Fluorination significantly influences the properties of benzene, including its reactivity, electronic structure, and intermolecular interactions. For instance:
- Electron-Withdrawing Effect: Fluorine acts as an electron-withdrawing group, impacting the electron density distribution within the aromatic ring. [, , ]
- C–H Bond Length: Fluorine substitution leads to shorter C–H bond lengths compared to benzene, resulting in blue-shifted overtone positions in vibrational spectra. []
- Noncovalent Interactions: Fluorination can enhance hydrogen bonding and create π-holes, influencing interactions with other molecules. [, ]
- Metabolic Pathways: The presence and position of fluorine atoms can alter the metabolic pathways of fluorobenzenes compared to their non-fluorinated counterparts. []
Q8: What is known about the environmental fate of 1,4-difluorobenzene?
A8: Studies have investigated the air-sea gas exchange of 1,4-difluorobenzene, a sparingly soluble gas, at various wind speeds, including hurricane-force winds. These findings are crucial for understanding its transport and fate in the environment. [, ]
Q9: Can microorganisms degrade 1,4-difluorobenzene?
A9: While specific studies on 1,4-difluorobenzene degradation are limited in the provided context, research indicates that a bacterial strain, Labrys portucalensis (strain F11), can degrade the related compound 1,3-difluorobenzene as a sole carbon and energy source. This strain can also degrade 1,4-difluorobenzene through co-metabolism with fluorobenzene. [] This suggests the potential for microbial degradation of 1,4-difluorobenzene in the environment.
Q10: How is 1,4-difluorobenzene quantified in environmental samples?
A10: Gas chromatography, often coupled with mass spectrometry (GC-MS), is a common technique for analyzing volatile organic compounds like 1,4-difluorobenzene in environmental samples. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2-Phenylethyl)benzyl]naphthalene](/img/structure/B165091.png)












